Journal Name:Inorganic Chemistry Frontiers
Journal ISSN:2052-1553
IF:7.779
Journal Website:http://pubs.rsc.org/en/journals/journalissues/qi#!recentarticles&adv
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:352
Publishing Cycle:
OA or Not:Not
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01700A
Designing competent bifunctional oxygen electrocatalysts is imperative for developing sustainable metal–air batteries and reversible fuel cells. The issue is that efficient oxygen reduction reaction (ORR) catalysts are not necessarily good in oxygen evolution reaction (OER) and vice versa due to the difference in the binding energy of the intermediates of the oxygen reduction and evolution reactions. Thus, materials that can be employed in both are in great demand. Nevertheless, their synthesis is quite challenging due to the agglomeration of metal atoms to form nanoparticles. Therefore, here, we have synthesized Fe in Co-based zeolitic imidazolate frameworks (Fe-ZIF-67) for further formation of a bimetal catalyst comprising Fe–N4 and Co–N4 sites on 2D N-doped carbon (NC) nanosheets with a hierarchically porous structure (Fe,Co-HPNC). It was constructed as the cathode for a flexible zinc–air battery (ZAB) via a one-pot synthesis approach followed by an unusual molten-salt-assisted pyrolysis strategy using eutectic salts, which is responsible for the formation of the bimetal in the nanocarbon sheets with exceptionally high surface area. The as-prepared catalyst exhibits remarkable bifunctional activities with a high half-wave potential of 0.84 V for the ORR, an overpotential of 310 mV at 10 mA cm−2 current density for the OER, and a narrow potential gap (ΔE) between the ORR and OER of 0.70 V in an alkaline medium. The augmented catalytic activity arises from the synergistic effect of the Fe–Co bimetal-sites facilitating intermediate dissociation and the hierarchically porous 2D nanosheet structure promoting the exposure of more active sites and mass transfer during the reaction process. An in situ FTIR experiment was conducted to investigate the intermediates formed within the reactions. The excellent bifunctional activity of Fe,Co-HPNC opens a new route for developing catalysts for ZABs.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01637D
Acid-induced reduction of nitrites (NO2−) to nitric oxide (NO) at Cu/Fe centers is one of the key steps in the nitrogen cycle and serves as an essential path to NO generation. In this study, we report the acid-catalysed conversion of NO2− to NO at the CuII centers in CuII-nitrito complexes, [(Me2BPMEN)CuII(NO2−)]+ (1) and [(H2BPMEN)CuII(NO2−)]+ (2). Both the CuII-NO2− complexes showed the formation of NO(g) along with H2O2 when reacted with one equivalent acid (H+) via the N–O bond homolysis of the presumed CuII-nitrous acid ([Cu-ONOH]2+) intermediate. However, the H2O2 amount decreased with time or an increase in H+ and completely disappeared when H+ was more than about two equivalents accompanied by the generation of H2O. We detected the released NO(g) by using headspace gas chromatography/mass spectrometry; moreover, the NO(g) evolution was confirmed by the formation of a significant amount of {CoNO}8, [(12-TMC)Co(NO)]2+ up to (90 ± 5%) in the above reactions. Mechanistic investigations using 15N-labeled-15NO2− and 18O-labeled-16O14N18O− revealed that the N-atom in NO is derived from the 18ONO− ligand, which was further confirmed by the detection of 15NO and N18O gas in headspace gas chromatography/mass spectrometry. We also monitored and characterized the formation of H2O2 (one equivalent of H+) and H2O (two equivalents of H+) and the results describe the rationale behind biological NO2− reduction reactions generating NO along with H2O. We observed more than 90% recovery of (1) after 10 catalytic cycles of NO(g) generation.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI02017G
Accurately engineering the electronic configuration of electrocatalysts to enhance their electrocatalytic performance is of importance in water splitting applications. Herein, a dual electronic regulation concept through constructing Fe-incorporated CoSe2 and Fe-incorporated Co9S8 heterostructure nanorod arrays directly grown on a carbon cloth substrate (abbreviated as Fe-(CoSe2/Co9S8)@CC hereafter) is demonstrated. Owing to the synergistic effect of Fe doping and CoSe2/Co9S8 heterointerfaces, the resultant Fe-(CoSe2/Co9S8)@CC electrode exhibits an accelerated charge transfer rate, improved electrical conductivity and sufficient active sites, thereby exhibiting excellent oxygen evolution reaction (OER) performance. Specifically, the engineered Fe-(CoSe2/Co9S8)@CC electrode only requires low overpotentials of 243 and 337 mV to afford current densities of 10 and 300 mA cm−2, respectively, and shows a low Tafel slope of 44.5 mV dec−1, an ideal faradaic efficiency of nearly 100%, and prominent long-term durability in an alkaline medium. This adopted double optimization strategy provides valuable guidance for the development of low-cost and high-performance transition metal-based electrocatalysts in the energy conversion field.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01725G
Aqueous zinc-ion batteries (AZIBs) are considered promising energy storage devices for future large-scale energy storage systems due to their high safety, low production cost, and non-combustibility. However, low operating voltage and energy output are still drawbacks in their practical applications. Herein, we develop a cubic aluminum hexacyanoferrate/graphene high-voltage cathode material for rechargeable AZIBs, and it exhibits an activation process and can deliver a high output voltage of 1.8 V (vs. Zn/Zn2+) with a specific energy density of 125.56 W h kg−1. The voltage is increased by stretching the Fe–C bonds in the Fe–CN–Al covalent structure. The reversible phase transformation between cubic AlFe(CN)6 and cubic–orthorhombic–monoclinic Zn0.5AlFe(CN)6 occurs with the intercalation/extraction of zinc ions, and the coordination environment of Al plays a decisive role in this key process. This work will provide a feasible reference for the structural design of high-voltage Prussian blue analog cathode materials.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01739G
Hybrid copper halides have been rapidly developed because of their high photoluminescence quantum yield (PLQY), good water resistance, and variable structures; nevertheless, the controlled synthesis and interconversion of multiple hybrid copper halides containing different coordination geometries are rarely reported. In this study, using ethyltriphenylphosphonium as the templating cation [EtPh3P]+, three stable hybrid copper bromides with diverse inorganic anion skeletons, (EtPh3P)CuBr2 (112), (EtPh3P)2Cu2Br4 (224), and (EtPh3P)2Cu4Br6 (246), were synthesized by carefully tuning the feeding ratio of CuBr and (EtPh3P)Br. The emission peaks were located at 536, 546, and 580 nm with optical absorption edges of 3.64, 2.91, and 2.82 eV, respectively, showing a gradual redshift as the inorganic units change from a monomer (112) to dimer (224) and then to a tetramer (246). More interestingly, multiple solvents, including methanol (MeOH), ethanol (EtOH), isopropanol (IPA), acetic acid, ethylene glycol, and water with heat, can induce the spontaneous conversion of 112 and 224 to 246, which is attributed to the affinity of the organic salt with the solvent. Additionally, the crystal structure can transform from 246 into 112 (224) or can undergo a reversible dynamic conversion between 112 and 224 using the crystallization method. This work not only provides a strategy to adjust the inorganic units of the crystals but also to achieve multi-state structural transitions, making them viable candidates for next-generation multifunctional optoelectronic devices.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01863F
The accumulation of electrons on the surface of photocatalysts has an important impact on their energy bands and photocatalytic hydrogen evolution (PHE) process. However, how to accumulate electrons on the surface of catalysts to form electron islands remains a challenge. Herein, a super simple and green organic molecule adsorption strategy is used to construct a surface electric field on the surface of commercial TiO2 to optimize its energy band structure and ultimately improve the photocatalytic hydrogen evolution performance. Specifically, the green, environment-friendly polyethylene glycol (PEG) is adsorbed on the TiO2 surface by a simple mechanical grinding method. The experimental results show that the photocatalytic hydrogen evolution performance of TiO2 can be increased by 5 times after the adsorption of polyethylene glycol. The results from the experiment and theory calculations indicated that the hydroxyl group in polyethylene glycol can provide more electrons for the TiO2 surface. These accumulated electrons can not only cause the conduction band of TiO2 to bend upward, thus improving its reduction ability, but also form a local electric field on the TiO2 surface. The formed local electric field will cause the photogenerated electrons to be more concentrated, thus again improving the conduction band position and reduction ability of TiO2. In addition, the hydroxyl group in polyethylene glycol can also improve the hydrophilicity of TiO2 and promote the contact between TiO2 and water molecules, which are all conducive to improving photocatalytic hydrogen evolution. This work provides a new idea and ultra-simple strategy for the improvement of photocatalytic hydrogen production performance.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01890C
Developing a robust, reliable, fast-detecting sensor is a significant challenge for present-day researchers. Hence, a dual-functional fluorometric sensor was designed to detect heavy metal ions (e.g., Hg2+) and anti-histamine drugs (e.g., ranitidine) at the nanomolar level in the aqueous medium. A stable and efficient thiourea-functionalized aluminum−based metal-organic framework (MOF) was prepared and its guest-free form was applied for the selective detection of the above-mentioned analytes with a low detection limit (Hg2+ = 7.3 nM and ranitidine = 3.4 nM). The MOF was exceptionally sensitive to Hg2+ and ranitidine detection with a fast response time of 10 s and 5 s, respectively. Our probe has the highest KSV values for these targeted analytes among the sensors documented to date (i.e., 1.29 × 106 M−1 for Hg2+ and 7.99 × 105 M−1 for ranitidine). This work reports the first MOF-based sensor for ranitidine detection. About 93% and 98% fluorescence quenching was observed after introducing Hg2+ and ranitidine, respectively. The probe has excellent selectivity toward detecting Hg2+ and ranitidine, even in the presence of interfering analytes. The sensing capability of the probe was explored in different media, including serum, urine, wastewater, different pH, etc., which indicates the real-field applicability of the sensor. A cost-effective, highly efficient, long-lasting MOF@polymer thin-film composite (MOF@PVDF-PVP) was employed for the on-field qualitative detection of Hg2+ and ranitidine. The mechanistic insights into the sensing were well explored with the help of different modern analytical techniques. The ground-state complexation and inner filter effect were responsible for fluorescence quenching in the presence of Hg2+ and ranitidine, respectively. Furthermore, the catalytic performance of 1′ was investigated in the Friedel–Crafts alkylation reaction between indole and β-nitrostyrene in toluene at 70 °C and the product was observed in 98% yield. The solid maintained its activity up to four cycles. The integrity and morphology of the four times used 1′ are identical to those of pristine 1′. The catalyst was also active to prepare a series of products under the optimized conditions.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01824E
Constructing deep-red Ir(III) phosphors featuring sufficient luminous efficiency is highly desirable but remains challenging owing to their severe nonradiative decay. Herein, two structurally simple Ir(III) complexes, namely Ir(iqbt)2IPO and Ir(qabt)2IPO, with cyclometalated ligands modulated by nitrogen atoms were developed. Both complexes showed efficient deep-red phosphorescence with the desired emission peaked at approximately 680 nm and shoulder peaks at 735 nm. Complex Ir(qabt)2IPO with a high nitrogen atom doping ratio exhibited a much higher emission intensity accompanied by a better PLQY of 21.4% relative to that of Ir(iqbt)2IPO (16.3%). Analysis of the excited electronic structures of both complexes indicated that such high emission efficiency could stem from the augmentation of the MLCT character. Consequently, Ir(qabt)2IPO based OLED displayed more than twofold improvement in the maximum external quantum efficiency, exceeding that of Ir(iqbt)2IPO and affording the deep-red electroluminescence with CIE coordinates at (0.72, 0.27). Therefore, designing cyclometalated ligands by introducing extra nitrogen atoms provides an effective strategy for exploring deep-red Ir(III) complexes and OLEDs.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01706K
The reaction of a non-innocent ligand 2,7-di-tert-butyl-pyrene-4,5,9,10-tetraone (pyreneQ–Q, Q = quinone), Co2(CO)8, and tris(2-pyridylmethyl)amine derivatives (Mentpa) gave rise to a series of dinuclear cobalt–tetraoxolene compounds formulated as {[Co(Mentpa)]2(pyreneSq–Sq)}[Co(CO)4]2·S (Sq = semiquinone; n = 0, S = 2C6H5CH3 for 3; n = 1 for 4; n = 2, S = 2CHCl3 for 5). Magnetic measurements and single-crystal X-ray diffraction studies revealed that compound 3 underwent incomplete valence tautomeric transition, while compounds 4 and 5 maintained in the steady electronic structure of {CoII-HS–pyreneSq–Sq–CoII-HS} in the whole temperature range. Remarkably, strong ferromagnetic interactions in both 4 and 5 were confirmed by experimental and theoretical studies. Theoretical calculations showed that the successive introduction of methyl groups enhanced the steric rigidity of tpa, and hence the {CoII-HS–pyreneSq–Sq–CoII-HS} state was stabilized sterically and electronically, which in turn altered the energetic order and gap among the different electronic states, which resulted in distinct magnetic properties.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01333B
Achieving the goal of carbon neutralization using photocatalytic CO2 reduction has garnered widespread attention. However, rapid photogenerated charge recombination seriously impedes the further improvement of photocatalytic properties. In response, we propose a strategy to solve this limitation by way of constructing a heterojunction. A Nb2O5@g-C3N4 type II heterojunction photocatalyst was developed by a straightforward hydrothermal method. The construction of a heterojunction greatly accelerates the separation of photoinduced charges and increases the photocatalytic activity. As a result, Nb2O5@g-C3N4 (1 : 5) possesses outstanding properties for CO2 reduction under visible light with the production of CH4 and CO of about 19.06 and 1.93 μmol g−1, respectively. The CH4 selectivity is up to 98.79%. Furthermore, the mechanism of photocatalytic CO2 reduction is revealed in detail based on in situ DRIFTS and photochemical characterization, thus providing guidance for the design of high-performance CO2 photoreduction systems.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01105D
Transition metal dichalcogenide−fullerene (TMD/fullerene) van der Waals (vdW) heterojunctions are promising for photovoltaic applications due to the intriguing optoelectronic properties of their individual components. However, the fundamental understanding of the photophysical process, especially excited-state charge transfer and recombination, remains insufficient. Here, using ab initio nonadiabatic molecular dynamics, we investigated the photoexcitation dynamics across the interface composed of the MoSe2 monolayer and C60 molecules and compared it with the WSe2/C60 heterojunction which has been experimentally demonstrated to be efficient for photovoltaic application. Our simulation results show that MoSe2/C60 exhibits significantly faster electron transfer and a comparable charge recombination time to WSe2/C60, demonstrating the more efficient charge separation in the MoSe2/C60 heterojunction. The difference of electron transfer can be primarily explained in terms of the beneficial energy alignment and the enhanced electron-vibrational interaction. The electron–phonon coupling is stronger for the MoSe2/C60 heterojunction because the thermal structural fluctuation is stronger due to the presence of lighter Mo and because the donor–acceptor overlap is larger arising from the smaller fluctuation of the interlayer distance. We further showed that the electron transfer in the MoSe2/C60 heterojunction is several orders of magnitude faster than nonradiative charge recombination. The slow charge recombination is a result of the sufficiently large energy gap and the significantly reduced nonadiabatic couplings. Rapid charge transfer and slow charge recombination ensure that the MoSe2/C60 heterostructure is an excellent candidate for applications in photovoltaics. Our atomistic investigation provides valuable insights into the photoexcitation dynamics across the interface formed by MoSe2 and C60, demonstrating the potential of the two components in optimizing the charge separation, which is highly relevant for photovoltaic and optoelectronic applications.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI02043F
Improving the water oxidation performance of non-precious nanoelectrocatalysts is the key to developing green hydrogen energy. Herein, we developed a simple method to synthesize FeOOH nanocatalysts with low crystallinity and oxygen vacancies (VO). These catalysts demonstrate excellent electrocatalytic performance for water oxidation. The VO-FeOOH catalyst exhibits an overpotential of 255 mV at 10 mA cm−2 and maintains stability for more than 120 hours at a high current output (50 mA cm−2). DFT calculations show that the rate-determining step (RDS) of VO-FeOOH and FeOOH is O* to OOH* (the Gibbs free energy (ΔG) of the RDS is 1.65 eV and 1.91 eV, respectively). This result indicates that VO can effectively reduce the energy barrier from *O to *OOH of the OER process, thus improving the activity of the VO-FeOOH nanocatalysts. Our focus was on utilizing one of the abundant metallic elements to fabricate defect-rich OER electrocatalysts with improved performance through a convenient one-step synthesis approach. This methodology shows great promise for the development of high-performance catalysts.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01650A
The ability to achieve multiple ferroic orderings can provide more selectivity for diverse applications, such as non-volatile memory, energy conversion, and pressure sensors. Molecular crystals occupy an important position in ferroic materials owing to their structural diversity, ease of preparation, low cost, and mechanical flexibility. However, it has been a great challenge to satisfy multiple ferroic ordering in a single material that is constrained by stringent crystal symmetry requirements. Herein, we have achieved multiple ferroic ordering coexistence in (imidazolium)3PbBr5 by utilizing ingenious molecular orientation dynamics. Confined by the unique skeleton of corner-shared lead halide octahedrons, the molecular out-of-plane and in-plane reorientational motions of imidazolium cations modulated by thermal stimulation result in ferroelectric and ferroelastic phase transitions. This study offers instructive clues for designing multiple ferroic orderings in a single material for potential emerging applications.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01749D
Zero-dimensional (0D) metal halides have received significant attention in recent years due to their attractive light-emitting properties derived from the presence of isolated building units. Here we report the synthesis, crystal structures, and linear optical and phonon properties of three newcomers to the family of 0D lead halides – Cs2MHy2PbBr6, Cs2MHy2PbI6 and Cs2MHy2PbBr3I3 (MHy+ = methylhydrazinium) which are the first examples of 0D lead halides with mixed cations. These compounds crystallize in the orthorhombic Cmce structure with isolated PbX64− octahedral units and statistically disordered MHy+ cations. X-ray diffraction revealed the selective substitution of halide ions in Cs2MHy2PbI3Br3 with Br− occupying the positions of ions acting as hydrogen-bond (HB) acceptors and I− occupying non-interacting sites. This preferential occupation leads to a giant increase of the octahedral distortion (27- and 249-fold, compared to the bromide and iodide, respectively). Raman spectra confirm the static disorder of MHy+ and preferential occupation of halide sites. With the use of linear optical measurements, we demonstrate that all compounds exhibit broadband orange-yellow emission attributed to self-trapped excitons (STEs). The observed Stokes shifts of Cs2MHy2PbBr6 and Cs2MHy2PbBr3I3 are record large among 0D lead halides. A large increase of the octahedral distortion due to the preferential occupation of halide sites in Cs2MHy2PbBr3I3 is reflected in the spectra by broadening and red-shift of its emission. This study paves the way for developing a new class of light-emitting 0D lead halides by synthesizing mixed-cation analogues.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI02107F
The research on nonlinear optical (NLO) crystals is mainly focused on two relatively separate systems, π-conjugated or non-π-conjugated systems, respectively. In this work, we report a new NLO crystal Na10Zn(NO3)4(SO3S)4 combining inorganic π-conjugated [NO3] and non-π-conjugated heteroanion [S2O3] groups, which was synthesized by the aqueous solution method. In the structure, the similar coexistence of planar triangular anionic groups (π-conjugated) and heteroanion tetrahedra (non-π-conjugated) is rarely mentioned, which provides a new approach for designing NLO crystals. Notably, this compound exhibits a phase-matching second-harmonic generation (SHG) response 1.2 times that of KH2PO4. In addition, birefringence, absorption edge and theoretical calculations are also reported in this article. This work provides a new designing route to expand NLO systems via combining planar π-conjugated and non-π-conjugated heteroanion groups.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI00983A
Atomically precise metal-chalcogenide supertetrahedral clusters (MCSCs) are supposed to be more attractive for functionalization than conventional metal-sulfide quantum dots owing to their potential ability to establish precise structure–composition–property relationships. However, the accurate surface functionalization of such cluster-based species remains difficult. In this paper, we present a facile method for synthesizing discrete MCSCs decorated with different functional groups via a one-step solvothermal reaction, which was demonstrated to have better solvent dispersibility compared with ligand-free ones. In addition, the composites were also prepared by combining ligand-free clusters (or ligand-partially protected or amino-modified ones) with two-dimensional MXene nanosheets. The composites derived from amino-modified clusters exhibited optimal performance of photocatalytic hydrogen evolution. Furthermore, the hydrogen bonding interactions between modified amino groups and MXene nanosheets were verified by 1H-NMR spectroscopy. This work provides a facile approach for the surface functionalization of MCSCs, and facilitates the expansion of the functionality of atomically precise nano-species.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01878D
Delicately fabricating efficient electro-catalysts to boost the catalytic kinetics of the oxygen evolution reaction (OER) is essential for realizing the efficient performance of water splitting into hydrogen to alleviate environmental issues and the energy crisis. Here, heterogeneous and hollow microspheres (denoted as CoS2/MS2-HPMS, M = Fe, FeCo) were obtained by the sulfurization of Fe3+-decorated ZIF-67 hollow microspheres (ZIF-67-HMS). At a current density of 10 mA cm−2, the prepared CoS2/MS2-HPMS showed an overpotential of 217 mV for the OER, which is lower than that of commercial RuO2 (336 mV). Density functional theory calculations demonstrated low reaction free energies of the intermediates of the OER and significant charge accumulation at the heterojunction interface between CoS2 and FeCoS2. This work establishes a method for the assembly of nanoparticles and the construction of heterojunctions.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01686B
Amongst the various food ingredients available in our kitchen, table sugar is commonly associated with satisfying our sweet cravings and serving as a fundamental source of energy in the form of glucose for powering cellular activities and various biological processes. Interestingly, sugar can be electrolyzed in an aqueous solution, oxidizing into value-added chemicals at the anode while producing hydrogen at the cathode. However, developing cost-effective and highly active electrocatalysts for sugar and/or glucose electrolysis remains a significant challenge. This work presents solution-processed nickel sulfide nanowires on a nickel foam substrate (Ni7S6/NF) as a promising electrocatalyst for the glucose oxidation reaction (GOR), achieving electrolysis currents of 10, 100, and 400 mA cm−2 at anodic potentials of 1.30, 1.41 and 1.45 V vs. RHE, respectively. These anodic potentials, compared to the conventional OER potentials, are lowered by 140, 190 and 230 mV, respectively. Additionally, table sugar and orange juice are also electrolyzed to realize competitive hydrogen generation. By assembling a two-electrode (Ni7S6/NF∥Ni7S6/NF)-based electrolyzer and feeding table sugar as the key electrolyte in 1.0 M KOH aqueous solution, a remarkable result exhibiting a cell voltage lowered by 170 mV compared to that required for conventional alkaline water (1.0 M KOH aqueous solution) splitting to achieve an electrolysis current density of 100 mA cm−2 is obtained. In addition, the Ni7S6/NF catalyst exhibits outstanding stability for 24 h during sugar electrolysis.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI02000B
The electrochemical reduction reaction of CO2 (CO2RR) to C2+ products is strongly related to the C–C coupling reaction. In general, deoxidation productions of CO2 have been assigned as the active species for the C–C coupling reaction. For example, the direct coupling of two *CO, *CO and *CHO, and two *CHO species are always proposed to be the three main pathways for the formation of the C–C bond in CO2RR. In this case, a direct coupling of two inert CO2 molecules to form a CO2 dimer with strong C–C bond over the Cu0 atomic interfaces of the Cu4 cluster, which was anchored on a nitrogen-doped graphene support (Cu4/N3GN), has been proposed based on our periodic density functional theory (DFT) calculations. The mechanistic investigation shows that the atomic interface formed by the three Cu0 species of Cu4/N3GN can simultaneously adsorb two CO2 molecules, and two adsorbed CO2 molecules could be reduced to a CO2−˙ anionic radical with [OC˙O]− configuration via an electron-transfer process from the three Cu0 species to the two adsorbed CO2 molecules. Furthermore, the direct coupling of two CO2−˙ anionic radicals results in the formation of a C–C bond. The calculated free energy profiles reveal that the direct coupling of two CO2 molecules should be the main reaction relevant to the coupling of *OCHO and CO, *COOH and *CO, and two CO molecules over the catalyst surface. Electronic structural analysis indicates that the bent arrangement of two adsorbed CO2 molecules is a key factor in the determination of the formation of the C–C bond in the CO2 dimer via effective orbital interactions. In addition, the CO2 dimer could be reduced to ethane in the series of electrochemical elementary steps. The high ethane selectivity of the Cu4/N3GN catalyst studied here mainly arises from the strong Cu–O bonding interaction. Regarding the direct coupling of two inert CO2 molecules over the atomic interface of the Cu4 cluster, these findings would be very useful to guide the search for potential catalysts for the formation of the C–C bond in CO2RR into the subnanometer cluster with various active sites.
Inorganic Chemistry Frontiers ( IF 7.779 ) Pub Date : , DOI: 10.1039/D3QI01975F
In the pursuit of advancing electrocatalysts for the alkaline oxygen evolution reaction (OER), the development of nickel-based metal–organic frameworks (MOFs) with a judicious balance of cost-effectiveness and catalytic efficacy is of paramount importance. Herein, we have achieved a commendable feat in the synthesis of Ni MOFs integrated with uniformly dispersed Fe and S species on a FeS substrate based on the precipitation-dissolution equilibrium. For the obtained Ni MOFs/FeS/IF catalyst, three factors including excellent conductivity of FeS substrate, conjugated carboxylate ligands and spindle-shaped structure with uniformly dispersed Fe and S can contribute to the enhanced activity for OER. The electrochemical measurements show that Ni MOFs/FeS/IF requires overpotentials of 250 and 280 mV to reach current densities of 100 mA cm−2 in 1 M KOH and 1 M KOH seawater, respectively, as compared to that (427@100 mA cm−2 in 1 M KOH, 455@100 mA cm−2 in 1 M KOH seawater) of Ni MOFs/NF. Interestingly, the Ni MOFs/FeS/IF electrode displayed remarkable electrochemical stability with a high current density of 500 mA cm−2 after testing for 50 h, which is attributed to the synergistic effect of the bimetallic centers and optimized coordination environments via Ni–S bonds. The study reveals the potential for efficiently driving freshwater and seawater splitting by uniformly distributing anions and cations based on the precipitation-dissolution equilibrium during the in situ generation of metal–organic frameworks toward advanced electrocatalysts.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学2区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学1区 | Not | Not |
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Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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8.20 | 19 | Science Citation Index Expanded | Not |
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